molecular formula C22H17FN4O2S B2849105 N-(2-fluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251681-65-8

N-(2-fluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2849105
CAS RN: 1251681-65-8
M. Wt: 420.46
InChI Key: QLCXZVWLSCPNBN-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H17FN4O2S and its molecular weight is 420.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N-(2-fluorobenzyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide and its derivatives have been studied for their potential anticancer activities. For example, compounds structurally related to N-(2-fluorobenzyl)acetamide have been tested against various human cancer cell lines, including lung, breast, and CNS cancers, showing promising anticancer activity at low concentrations (Hammam, El-Salam, Mohamed, & Hafez, 2005). Additionally, specific derivatives have demonstrated inhibitory effects on cell proliferation in colon carcinoma, breast carcinoma, and leukemia cells, suggesting a broad spectrum of potential anticancer applications (Fallah-Tafti et al., 2011).

Anti-Inflammatory Activity

Some derivatives of N-(2-fluorobenzyl)acetamide have been investigated for their anti-inflammatory properties. For instance, certain acetamide compounds synthesized from pyrazole with substitutions at various positions showed significant anti-inflammatory activity (Sunder & Maleraju, 2013). This suggests potential applications in developing treatments for inflammatory conditions.

Antimicrobial Activity

Compounds related to N-(2-fluorobenzyl)acetamide have been evaluated for their antimicrobial properties. For example, specific derivatives have shown potent antimicrobial activities against a range of bacteria and fungi, highlighting their potential as novel antimicrobial agents (Parikh & Joshi, 2014).

Antipsychotic Properties

Derivatives of N-(2-fluorobenzyl)acetamide have been explored for their potential antipsychotic properties. Certain compounds in this category have shown promising results in behavioral animal tests for antipsychotic-like effects, without interacting with dopamine receptors, a common target of many antipsychotic drugs (Wise et al., 1987).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O2S/c23-18-9-5-4-8-16(18)12-24-19(28)14-30-20-11-10-17(13-25-20)22-26-21(27-29-22)15-6-2-1-3-7-15/h1-11,13H,12,14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCXZVWLSCPNBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)SCC(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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